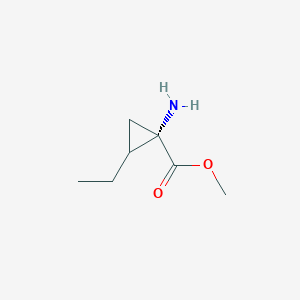

(1S,2R)-Methyl 1-amino-2-ethylcyclopropanecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1S,2R)-Methyl 1-amino-2-ethylcyclopropanecarboxylate is a chiral compound with significant potential in various fields of scientific research. Its unique structure, featuring a cyclopropane ring, makes it an interesting subject for studies in organic chemistry, medicinal chemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-Methyl 1-amino-2-ethylcyclopropanecarboxylate typically involves the cyclopropanation of suitable precursors. One common method is the asymmetric synthesis using chiral catalysts to ensure the desired stereochemistry. The reaction conditions often include the use of strong bases and specific solvents to facilitate the formation of the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis techniques, utilizing chiral ligands and catalysts to achieve high yields and enantiomeric purity. The process is optimized for scalability and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-Methyl 1-amino-2-ethylcyclopropanecarboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into different amines or alcohols.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions include a range of derivatives with different functional groups, which can be further utilized in various chemical and pharmaceutical applications.

Scientific Research Applications

(1S,2R)-Methyl 1-amino-2-ethylcyclopropanecarboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral drugs.

Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of (1S,2R)-Methyl 1-amino-2-ethylcyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to fit into active sites of enzymes, inhibiting their activity or modulating receptor functions. This interaction can lead to various biological effects, making it a valuable compound for drug development and biochemical studies.

Comparison with Similar Compounds

Similar Compounds

(1S,2R)-2-Amino-1,2-diphenylethanol: Another chiral compound with similar structural features but different functional groups.

(1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic acid: A compound with a similar cyclopropane ring but different substituents.

Uniqueness

What sets (1S,2R)-Methyl 1-amino-2-ethylcyclopropanecarboxylate apart is its specific stereochemistry and the presence of both an amino group and an ester group. This combination of features makes it particularly versatile for various chemical transformations and biological interactions.

Biological Activity

(1S,2R)-Methyl 1-amino-2-ethylcyclopropanecarboxylate is a chiral compound classified as an amino acid derivative. Its unique structure, featuring a cyclopropane ring and an amino group, contributes to its diverse biological activities. This article explores its pharmacological potential, synthesis methods, and comparative analysis with related compounds.

The compound has the following chemical characteristics:

- Chemical Formula : C5H9NO2

- Molecular Weight : 115.13 g/mol

- CAS Number : 72784-43-1

Biological Activity

This compound exhibits significant biological activity, particularly in pharmacology. Its potential applications include:

- Precursor for Bioactive Compounds : The compound serves as a precursor in synthesizing various bioactive molecules, which may have therapeutic implications in neurology and pain management.

- Enzyme Interactions : Studies have shown that it interacts with specific enzymes and receptors, influencing cellular processes. Its binding affinity and efficacy against biological targets are critical for understanding its pharmacodynamics.

Case Studies

Research has highlighted the compound's effects on specific biological systems:

- Synthesis and Evaluation : In one study, various stereoisomers of amino-cyclopropane derivatives were synthesized and evaluated for their conversion rates to bioactive forms in plant systems. The findings indicated that stereochemistry significantly affects biological activity .

- Comparative Analysis : A study compared this compound with its isomers, revealing that variations in substituents lead to different pharmacological profiles. For example, the presence of an ethyl group versus a methyl group alters the compound's lipophilicity and interaction with biological targets .

Synthesis Methods

Several methods for synthesizing this compound have been developed:

- Cyclization Reactions : Utilizing cyclopropane derivatives and amino acids to achieve the desired stereochemistry.

- Functional Group Modifications : Employing techniques such as esterification and amination to modify functional groups for enhanced biological activity.

Comparative Analysis with Related Compounds

The following table summarizes key structural characteristics and biological activities of compounds related to this compound:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Methyl 1-amino-cyclopropanecarboxylate | Lacks ethyl group; simpler cyclopropane structure | More basic due to absence of ethyl substituent |

| (1S,2S)-Methyl 1-amino-2-methylcyclopropanecarboxylate | Contains a methyl group instead of ethyl | Different steric effects influencing biological activity |

| (1R,2R)-Methyl 1-amino-2-propylcyclopropanecarboxylate | Propyl group instead of ethyl | Altered lipophilicity affecting pharmacokinetics |

This comparison illustrates how variations in substituents and stereochemistry can significantly impact biological activity and chemical properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1S,2R)-Methyl 1-amino-2-ethylcyclopropanecarboxylate?

Methodological Answer: The synthesis typically involves cyclopropanation of a precursor (e.g., diazo compounds or vinyl derivatives) followed by stereoselective functionalization. For example:

- Cyclopropanation: Use transition metal catalysts (e.g., Rh(II)) to form the strained cyclopropane ring .

- Amino and Ester Functionalization: Introduce the amino group via nucleophilic substitution or reductive amination, ensuring stereochemical control. Ethyl acetate and toluenesulfonate are common solvents/reagents for purification, as seen in analogous syntheses yielding 80% purity after recrystallization .

- Key Characterization: Confirm stereochemistry via 1H-NMR (e.g., diastereotopic proton splitting at δ 2.56–2.31 ppm) and chiral HPLC .

Q. How is the stereochemical integrity of (1S,2R)-configured cyclopropanes validated experimentally?

Methodological Answer:

- NMR Analysis: Diastereomeric splitting patterns in 1H-NMR (e.g., cyclopropane ring protons) and coupling constants (J-values) distinguish stereoisomers .

- X-ray Crystallography: Resolve absolute configuration, as demonstrated for related cyclopropane derivatives in crystallographic studies .

- Chiral Derivatization: Use chiral auxiliaries (e.g., Mosher’s acid) to convert enantiomers into diastereomers for separation and analysis .

Q. What are the critical stability considerations for storing this compound?

Methodological Answer:

- Moisture Sensitivity: Store under inert gas (N2/Ar) at –20°C due to hydrolytic instability of the ester and amine groups.

- Light Sensitivity: Protect from UV exposure to prevent cyclopropane ring-opening reactions.

- Salting for Stability: Convert to salts (e.g., 4-methylbenzenesulfonate) to enhance shelf life, as shown in analogous compounds .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in ring-opening reactions?

Methodological Answer:

- Steric Effects: The ethyl group at C2 creates steric hindrance, directing ring-opening to the less substituted position. Computational studies (DFT) predict transition states favoring nucleophilic attack at C1 .

- Electronic Effects: The electron-withdrawing ester group increases electrophilicity at C1, enabling regioselective reactions (e.g., with Grignard reagents). Kinetic studies using 13C-labeling can track bond cleavage .

Q. How can contradictions in reported synthetic yields (e.g., 60–80%) be resolved?

Methodological Answer:

- Parameter Optimization: Screen solvents (e.g., THF vs. ethyl acetate), catalysts (e.g., Rh(II) vs. Cu(I)), and temperature gradients to identify yield-limiting steps .

- Byproduct Analysis: Use LC-MS to detect intermediates (e.g., over-reduced amines or ester hydrolysis products) that reduce yield .

- Scale-Up Protocols: Pilot continuous flow reactors to minimize side reactions observed in batch processes .

Q. What computational tools predict the biological activity of this compound as a enzyme inhibitor?

Methodological Answer:

- Docking Simulations: Use AutoDock Vina to model interactions with target enzymes (e.g., cyclopropane analogs binding to serine proteases) .

- MD Simulations: Assess binding stability over 100-ns trajectories to identify key residues (e.g., hydrogen bonds with the amino group) .

- QSAR Modeling: Correlate substituent effects (e.g., ethyl vs. methyl groups) with inhibitory potency using datasets from PubChem BioAssay .

Q. How does the cyclopropane ring strain affect its metabolic stability in pharmacokinetic studies?

Methodological Answer:

- In Vitro Metabolism: Incubate with liver microsomes (e.g., human CYP450 isoforms) and monitor ring-opening via LC-HRMS. Compare half-life (t1/2) to non-cyclopropane analogs .

- Isotope Tracing: Use 2H-labeled cyclopropane to track metabolic pathways in vivo .

Q. What strategies resolve racemization during functional group transformations?

Methodological Answer:

Properties

Molecular Formula |

C7H13NO2 |

|---|---|

Molecular Weight |

143.18 g/mol |

IUPAC Name |

methyl (1S)-1-amino-2-ethylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C7H13NO2/c1-3-5-4-7(5,8)6(9)10-2/h5H,3-4,8H2,1-2H3/t5?,7-/m0/s1 |

InChI Key |

OGJFOUDGUGGQPA-MSZQBOFLSA-N |

Isomeric SMILES |

CCC1C[C@]1(C(=O)OC)N |

Canonical SMILES |

CCC1CC1(C(=O)OC)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.